molecular formula C28H25N3O5S B2557406 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114656-00-6

3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2557406
CAS No.: 1114656-00-6
M. Wt: 515.58
InChI Key: LRUQUDBYKYANEB-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, oxazole, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 3,5-dimethoxyphenyl Group: This step involves the substitution reaction of the quinazolinone core with 3,5-dimethoxyphenyl halides or related compounds.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole precursors.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the oxazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, thiols, and other nucleophiles or electrophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.

    Dihydro and Tetrahydro Derivatives: Formed through reduction of the quinazolinone core or oxazole ring.

    Functionalized Derivatives: Formed through substitution reactions at the methoxy or sulfanyl groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure may allow it to act as a catalyst or ligand in various chemical reactions.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.

    Receptor Binding: Its structure allows it to bind to certain biological receptors, influencing cellular signaling pathways.

Medicine

    Therapeutic Agents: The compound’s biological activity suggests potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one: shares similarities with other quinazolinone derivatives, such as:

Uniqueness

  • Functional Group Diversity : The presence of multiple functional groups, including methoxy, oxazole, and sulfanyl groups, makes it unique compared to other quinazolinone derivatives.
  • Biological Activity : Its unique structure contributes to its diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-24(29-26(36-17)22-10-6-8-12-25(22)35-4)16-37-28-30-23-11-7-5-9-21(23)27(32)31(28)18-13-19(33-2)15-20(14-18)34-3/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUQUDBYKYANEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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